molecular formula C28H25O15+ B1259608 cyanidin 3-O-(2''-O-galloyl-beta-D-galactopyranoside)

cyanidin 3-O-(2''-O-galloyl-beta-D-galactopyranoside)

Cat. No. B1259608
M. Wt: 601.5 g/mol
InChI Key: WUJWGTHCPFBYPP-WZGYZDFVSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanidin 3-O-(2''-O-galloyl-beta-D-galactopyranoside) is an anthocyanin cation that is cyanidin attached to a 2''-O-galloyl-beta-D-galactopyranosyl residue at position 3 via a glycosidic linkage. It has a role as a plant metabolite. It is an anthocyanin cation, a gallate ester, a beta-D-galactoside, a monosaccharide derivative and a beta-D-glucoside. It derives from a cyanidin cation.

Scientific Research Applications

1. Role in Plant Pigmentation

  • Cyanidin 3-O-(2''-O-galloyl-beta-D-galactopyranoside) is a significant pigment found in various plants, contributing to their red, purple, or blue hues. For example, it is a dominant anthocyanin in the red flowers of the chenille plant, Acalypha hispida (Reiersen et al., 2003). Similar compounds are found in Camellia cultivar 'Dalicha' (Li et al., 2008) and the water lily, Nymphaea alba (Fossen & Andersen, 2001).

2. Antioxidant and Cytoprotective Activities

  • Cyanidin 3-O-galactoside, a related compound, exhibits strong antioxidant activity and has been shown to protect human lymphocytes from oxidative damage (Bellocco et al., 2016). This suggests potential health-promoting properties for cyanidin 3-O-(2''-O-galloyl-beta-D-galactopyranoside) as well.

3. Potential in Diabetes Management

  • Cyanidin-3-galactoside has been identified as an inhibitor of α-glucosidase, indicating potential use in diabetes treatment (Adisakwattana et al., 2009). This could suggest a similar role for cyanidin 3-O-(2''-O-galloyl-beta-D-galactopyranoside) in managing blood sugar levels.

4. Chemotaxonomic Significance

  • The presence of cyanidin 3-O-(2''-O-galloyl-beta-D-galactopyranoside) in different plant species, such as Nymphaea × marliacea cultivars, highlights its chemotaxonomic significance (Fossen et al., 1998). It serves as a marker for identifying and differentiating plant species.

5. Applications in Food and Cosmetic Industries

  • The stability and lipophilicity of cyanidin compounds can be improved through modifications, as shown in studies involving cyanidin-3-O-galactoside (Yang et al., 2018). This opens up possibilities for using cyanidin 3-O-(2''-O-galloyl-beta-D-galactopyranoside) in various applications, including as natural colorants or additives in the food and cosmetic industries.

properties

Product Name

cyanidin 3-O-(2''-O-galloyl-beta-D-galactopyranoside)

Molecular Formula

C28H25O15+

Molecular Weight

601.5 g/mol

IUPAC Name

[(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C28H24O15/c29-9-21-23(37)24(38)26(43-27(39)11-4-17(34)22(36)18(35)5-11)28(42-21)41-20-8-13-15(32)6-12(30)7-19(13)40-25(20)10-1-2-14(31)16(33)3-10/h1-8,21,23-24,26,28-29,37-38H,9H2,(H6-,30,31,32,33,34,35,36,39)/p+1/t21-,23+,24+,26-,28-/m1/s1

InChI Key

WUJWGTHCPFBYPP-WZGYZDFVSA-O

Isomeric SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O

Origin of Product

United States

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